REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](NCC(O)=O)=[CH:4][CH:3]=1.CN(C)C=[O:16].P(Cl)(Cl)Cl.[F:22][C:23]([F:28])([F:27])[C:24](Cl)=[O:25].[C:29](#[N:31])[CH3:30]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:29]2[C:30](=[O:16])[O:25][CH:24]([C:23]([F:28])([F:27])[F:22])[N:31]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
46.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NCC(=O)O
|
Name
|
xylenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° -65° C. for 8 hours
|
Duration
|
8 h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC(OC1=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |